

An In-depth Technical Guide to 2-Chloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-1,4-benzoquinone

Cat. No.: B1222853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-1,4-benzoquinone**, a significant chemical intermediate in organic synthesis and a molecule of interest in the fields of toxicology and drug development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its role in biological systems, with a particular focus on its cytotoxic mechanisms.

Chemical Identity and Properties

2-Chloro-1,4-benzoquinone, a chlorinated quinone, is a yellow to brown crystalline solid.^[1] It is recognized for its high reactivity, serving as a versatile electrophile and oxidizing agent in numerous chemical reactions.^[1]

Table 1: Chemical Identifiers and Basic Properties

Property	Value	Reference(s)
IUPAC Name	2-chlorocyclohexa-2,5-diene-1,4-dione	[2]
CAS Number	695-99-8	[2]
Molecular Formula	C ₆ H ₃ ClO ₂	[2]
Molecular Weight	142.54 g/mol	[1]
Appearance	Yellow to brown crystalline solid	[1]
Melting Point	52–57 °C	[1]
Boiling Point	~210 °C (decomposition)	[1]
Density	1.40 g/cm ³	[1]
Solubility	Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, ether)	[1]
Flash Point	83 °C	[1]

Synthesis of 2-Chloro-1,4-benzoquinone

Several methods for the synthesis of **2-Chloro-1,4-benzoquinone** have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Oxidation of 2-Chloro-4-aminophenol

This method involves the oxidation of a p-aminophenol derivative to the corresponding quinone.

Experimental Protocol:

- Prepare a solution of 2-chloro-4-aminophenol in aqueous sulfuric acid (4N).
- To this solution, add a 50% excess of sodium dichromate dihydrate solution in water in one portion at room temperature.

- Monitor the temperature and maintain it below 35 °C using external cooling if necessary.
- Allow the reaction mixture to stand at room temperature for at least one hour.
- Add clean sand to the dark red mixture and filter with suction.
- Extract the filtrate and the filter cake with ether.
- Combine the ether extracts and remove the ether by distillation.
- Subject the resulting dark red tarry residue to steam distillation.
- Collect the distillate until no more solid quinone appears in the condenser.
- Filter the yellow chloro-p-quinone and dry. Further purification can be achieved by crystallization from aqueous ethanol.[3]

Oxidation of 2,4-Dichlorophenol

This protocol utilizes a Ti-superoxide catalyst for the oxidation of a dichlorinated phenol.

Experimental Protocol:

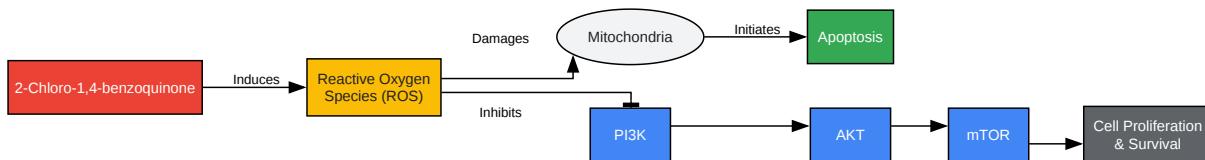
- Prepare a mixture of 2,4-dichlorophenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml).
- Heat the mixture with stirring at 60-70 °C under an inert atmosphere.
- To the reaction mixture, add aqueous 30% H₂O₂ (20 mmol) dropwise over 15 minutes.
- Continue heating for 1 hour.
- Recover the catalyst by filtration.
- Separate the resulting **2-chloro-1,4-benzoquinone** by chromatographic purification.[2]

Applications in Research and Drug Development

2-Chloro-1,4-benzoquinone serves as a crucial intermediate in the synthesis of a variety of organic compounds, including dyes and agrochemicals.^[1] In the realm of drug development, it is a precursor for synthesizing biologically active molecules. For instance, it is used in the preparation of chloro derivatives of prenylnaphthohydroquinone, which have been evaluated for their cytotoxicity against neoplastic cell lines.^[4] The reactivity of the quinone moiety and the chloro-substituent allows for diverse chemical modifications to generate novel compounds with potential therapeutic applications.

Biological Activity and Cytotoxicity

The biological activity of **2-Chloro-1,4-benzoquinone** is primarily associated with its ability to induce oxidative stress.^[5] Like other quinones, it can undergo redox cycling, leading to the formation of reactive oxygen species (ROS) such as superoxide radicals. This increase in ROS can overwhelm the cellular antioxidant defense mechanisms, leading to damage of cellular macromolecules, including lipids, proteins, and DNA.^[5]


Mechanism of Cytotoxicity

The cytotoxicity of chlorinated benzoquinones is linked to their ability to induce oxidative stress, which in turn can trigger programmed cell death, or apoptosis. Studies on the related compound, 2,6-dichloro-1,4-benzoquinone, have shown that it can promote the mitochondrial apoptosis pathway and inhibit the pro-survival PI3K/AKT/mTOR signaling pathway through the induction of ROS.^[1] This dual effect of promoting cell death and inhibiting survival pathways highlights the potent cytotoxic nature of these compounds.

The process begins with the generation of ROS, which leads to a decrease in the mitochondrial membrane potential. This disruption of the mitochondria, the cell's powerhouse, is a key step in initiating apoptosis. The inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation, further contributes to the cytotoxic outcome.

Signaling Pathway of 2-Chloro-1,4-benzoquinone Induced Cytotoxicity

The following diagram illustrates the proposed signaling pathway for cytotoxicity induced by chlorinated benzoquinones, based on evidence from related compounds.

[Click to download full resolution via product page](#)

Cytotoxicity pathway of chlorinated benzoquinones.

Conclusion

2-Chloro-1,4-benzoquinone is a reactive and versatile chemical compound with significant applications in organic synthesis. Its biological activity, characterized by the induction of oxidative stress and subsequent cytotoxicity, makes it a subject of interest for toxicological studies and as a scaffold for the development of new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and biological mechanisms of action is crucial for researchers and professionals working in chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxidative stress as a key event in 2,6-dichloro-1,4-benzoquinone-induced neurodevelopmental toxicity [agris.fao.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A mechanism for 1,4-Benzoquinone-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-1,4-benzoquinone | C6H3ClO2 | CID 69671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vivo oxidative stress responses and mechanism to chlorinated and methylated p-benzoquinone oxidation byproducts: A comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-1,4-benzoquinone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1222853#2-chloro-1-4-benzoquinone-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com